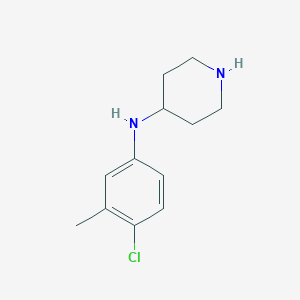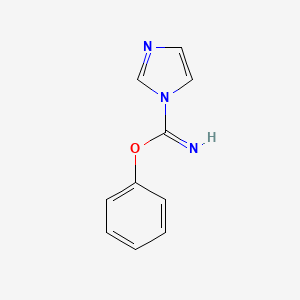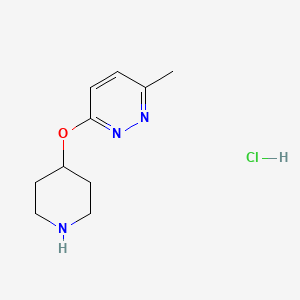
4-Piperidinamine, N-(4-chloro-3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 4-chloro-3-methylphenyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- typically involves the reaction of 4-chloro-3-methylaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution Reaction: 4-chloro-3-methylaniline is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- may involve similar reaction steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO)
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidinamine derivatives
Applications De Recherche Scientifique
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives and their potential biological activities.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to analgesic and neuroprotective effects, making it a potential candidate for the treatment of pain and neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilidopiperidine: A related compound with similar analgesic properties.
N-Phenyl-4-piperidinamine: Another piperidine derivative with applications in medicinal chemistry.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues
Uniqueness
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-3-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
886506-69-0 |
|---|---|
Formule moléculaire |
C12H17ClN2 |
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
N-(4-chloro-3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
Clé InChI |
QNHYLFRZAFQSHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2CCNCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)



![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)


